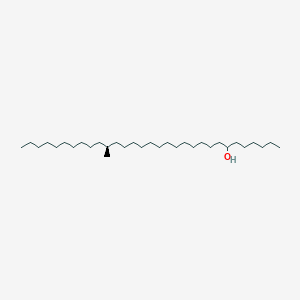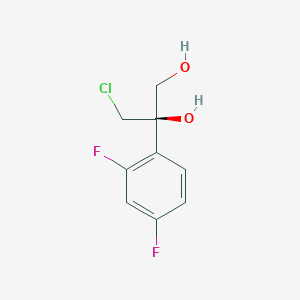
1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- is a chemical compound with the molecular formula C9H9ClF2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- typically involves the reaction of 2,4-difluorobenzene with epichlorohydrin in the presence of a base, followed by a series of purification steps to isolate the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2S)-: The enantiomer of the (2R)- compound, with similar chemical properties but different biological activity.
1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (racemic): A mixture of both (2R)- and (2S)- enantiomers.
1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R,3R)-: A diastereomer with different stereochemistry.
Uniqueness
The (2R)- enantiomer of 1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)- is unique due to its specific three-dimensional arrangement, which can result in distinct biological activity and interactions compared to its enantiomers and diastereomers. This uniqueness makes it valuable in applications requiring high selectivity and specificity.
Properties
CAS No. |
506439-68-5 |
|---|---|
Molecular Formula |
C9H9ClF2O2 |
Molecular Weight |
222.61 g/mol |
IUPAC Name |
(2R)-3-chloro-2-(2,4-difluorophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H9ClF2O2/c10-4-9(14,5-13)7-2-1-6(11)3-8(7)12/h1-3,13-14H,4-5H2/t9-/m0/s1 |
InChI Key |
OBKYMVGMCNKPJI-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@](CO)(CCl)O |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CO)(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12594531.png)
![(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}](/img/structure/B12594534.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)
![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)
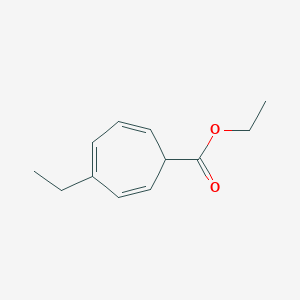
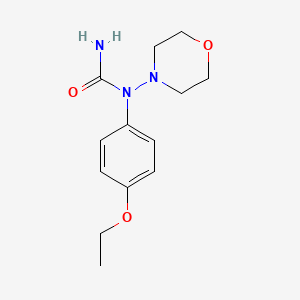
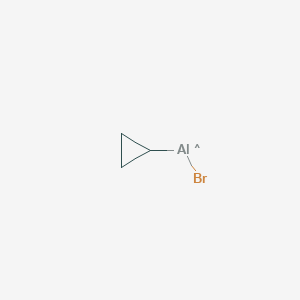
![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
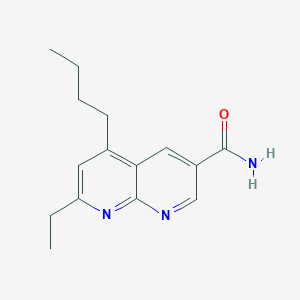
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)
